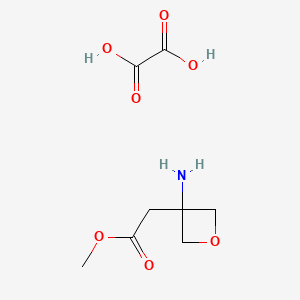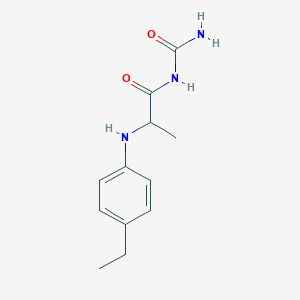
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide is an organic compound with the molecular formula C12H17N3O2. This compound belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. Amides are known for their stability and are commonly found in various biological and synthetic materials .
Preparation Methods
The synthesis of n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylamine with a suitable carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Scientific Research Applications
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable building block for complex molecule construction.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its structural properties allow for the investigation of molecular recognition processes.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for pharmaceutical research.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
n-Carbamoyl-2-((4-ethylphenyl)amino)propanamide can be compared with other similar compounds such as propionamide, acetamide, and benzamide. These compounds share the amide functional group but differ in their substituents and overall structure. The unique combination of the carbamoyl group and the 4-ethylphenyl moiety in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Similar Compounds
- Propionamide
- Acetamide
- Benzamide
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-carbamoyl-2-(4-ethylanilino)propanamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-9-4-6-10(7-5-9)14-8(2)11(16)15-12(13)17/h4-8,14H,3H2,1-2H3,(H3,13,15,16,17) |
InChI Key |
BLURUTYSMWKUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(C)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3,5-Difluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891147.png)
![(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
![3-Fluoro-4-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891168.png)
![3-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14891181.png)
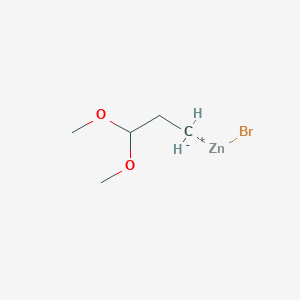
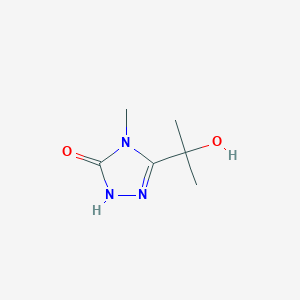
![(1R,3S)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891197.png)
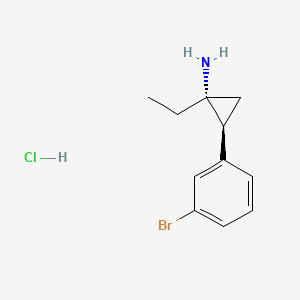
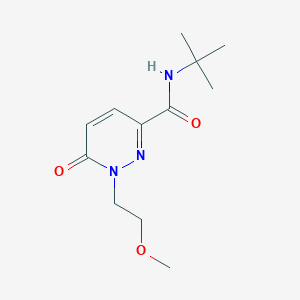
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)

